[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate
Description
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate is an ester derivative featuring a 1,2-oxazole (isoxazole) core substituted with a furan-2-yl group at position 5. The methyl group at position 3 of the oxazole is esterified with 2-ethoxypyridine-3-carboxylic acid. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules, such as antifungal agents and enzyme inhibitors .
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-20-15-12(5-3-7-17-15)16(19)22-10-11-9-14(23-18-11)13-6-4-8-21-13/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGNUETWDVTBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole intermediates, followed by their coupling with the pyridine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce oxazolidines.
Scientific Research Applications
Chemistry
In chemistry, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential.
Comparison with Similar Compounds
Key Structural Analogs
The table below summarizes critical structural analogs and their properties:
*Estimated based on structural components.
Heterocyclic Core Comparison
- 1,2-Oxazole (Isoxazole) vs. Isoxazoles are known for their role in hydrogen bonding due to the nitrogen and oxygen atoms within the ring . 1,3,4-Oxadiazole: LMM11’s 1,3,4-oxadiazole core offers two nitrogen atoms, increasing electron-deficient character and enhancing interactions with biological targets like thioredoxin reductase .
- In HMF-derived acetals (e.g., DFM in ), furan reactivity enables derivatization, suggesting the target compound’s furan could undergo similar modifications for tuning solubility or bioactivity .
Biological Activity
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, comprising a furan ring, an oxazole moiety, and a pyridine derivative. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazole and pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Oxazole Derivative | S. aureus | 16 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Studies indicate that similar compounds can scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 µM |
Anti-inflammatory Activity
Research has indicated that compounds containing furan and oxazole rings can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in the context of diseases characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Binding : Potential interactions with receptors involved in inflammatory pathways may explain the anti-inflammatory effects observed.
- Radical Scavenging : The structural features allow for effective electron donation to free radicals, thereby neutralizing them.
Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, a series of oxazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that derivatives with furan substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of similar compounds. The study found that treatment with these compounds significantly reduced inflammation markers in animal models of arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
